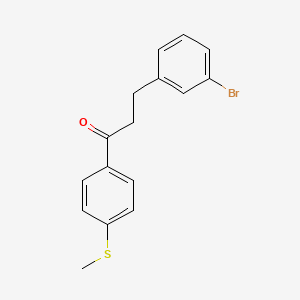
3-(3-Bromophenyl)-4'-thiomethylpropiophenone
説明
The compound “3-(3-Bromophenyl)-4’-thiomethylpropiophenone” is a complex organic molecule. It contains a bromophenyl group, a thiomethyl group, and a propiophenone group. The bromophenyl group consists of a phenyl ring (a hexagonal ring of carbon atoms) with a bromine atom attached. The thiomethyl group consists of a sulfur atom bonded to a methyl group (a carbon atom with three hydrogen atoms). The propiophenone group is a type of ketone, which means it contains a carbonyl group (a carbon atom double-bonded to an oxygen atom) and is attached to two other carbon atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The bromophenyl group could be introduced through electrophilic aromatic substitution, a common reaction in organic chemistry . The thiomethyl group could be introduced through a nucleophilic substitution reaction. The propiophenone group could be formed through a Friedel-Crafts acylation, a type of reaction that introduces a carbonyl group to an aromatic ring .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The bromophenyl group would contribute to the overall polarity of the molecule, as bromine is highly electronegative. The thiomethyl group would also contribute to the polarity, as sulfur is more electronegative than carbon. The propiophenone group, being a ketone, would have a polar carbonyl bond .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. The bromine atom on the bromophenyl group could be replaced with another group in a nucleophilic aromatic substitution reaction. The sulfur atom in the thiomethyl group could potentially act as a nucleophile, attacking electrophilic carbon atoms. The carbonyl group in the propiophenone group could undergo various reactions common to carbonyls, such as nucleophilic addition or reduction .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, size, and the presence of specific functional groups would all influence properties like its solubility, melting point, boiling point, and reactivity .科学的研究の応用
Palladium-Catalyzed Arylation Reactions
Palladium-catalyzed reactions involving aryl bromides, such as 3-(3-Bromophenyl)-4'-thiomethylpropiophenone, are notable for facilitating unique multiple arylation processes. This involves successive C-C and C-H bond cleavages, leading to the formation of complex compounds like 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones. Such reactions are pivotal in the synthesis of various aromatic compounds, demonstrating the versatility of palladium catalysts in organic synthesis (Wakui et al., 2004).
McMurry Coupling
The McMurry coupling process represents another significant application, particularly in the formation of 2,3-bis(4-bromophenyl)-2-butenes. This reaction is facilitated by the product of lithium aluminium hydride and titanium trichloride in THF, showcasing an unexpected stereochemical outcome that resolves inconsistencies in earlier literature. Such couplings are crucial in synthesizing conjugated systems and exploring the stereochemical aspects of organic reactions (Daik et al., 1998).
Derivative Synthesis
The synthesis of novel derivatives from compounds like this compound is a key area of research. One such example includes the synthesis of 4-(5-bromo-2-hydroxyphenyl)-5-methyl-2-(N,N-dialkylamino)-1,3-dithiol-2-ylium hydrogen sulphates, achieved through heterocyclisation. These compounds, characterized by various spectroscopic techniques, highlight the potential for creating new molecules with potential applications in materials science and pharmacology (Manjunatha, 2006).
Atom Transfer Radical Polymerization (ATRP)
ATRP initiation systems utilizing compounds with bromophenyl groups have been explored for the polymerization of methyl methacrylate. These systems demonstrate first-order kinetics and a linear increase in molecular weight with monomer conversion, indicative of the controlled polymerization process. Such studies are fundamental in advancing the field of polymer chemistry, particularly in the synthesis of polymers with tailored properties (Wang et al., 2005).
Optical Properties and Solid-State Emission Enhancement
The postfunctionalization of polythiophenes, such as poly(3-hexylthiophene), with bromophenyl groups allows for a systematic study of how various functional groups affect the optical and photophysical properties of conjugated polymers. This approach has led to significant enhancements in solid-state emission, demonstrating the impact of molecular control on the properties of semiconducting polymers (Li et al., 2002).
将来の方向性
作用機序
Target of Action
Compounds with similar structures have been known to interact with various enzymes and receptors .
Mode of Action
It’s likely that it interacts with its targets through a combination of covalent and non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Similar compounds have shown good oral absorption and moderate blood–brain barrier permeability .
Result of Action
Similar compounds have shown various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
Similar compounds have shown stability under a variety of conditions .
特性
IUPAC Name |
3-(3-bromophenyl)-1-(4-methylsulfanylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrOS/c1-19-15-8-6-13(7-9-15)16(18)10-5-12-3-2-4-14(17)11-12/h2-4,6-9,11H,5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTCXKMXRNLLTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301199649 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[4-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898782-30-4 | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898782-30-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanone, 3-(3-bromophenyl)-1-[4-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301199649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


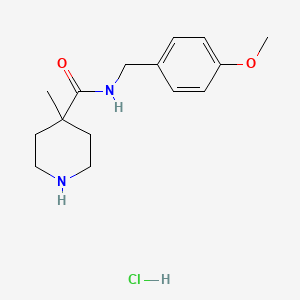
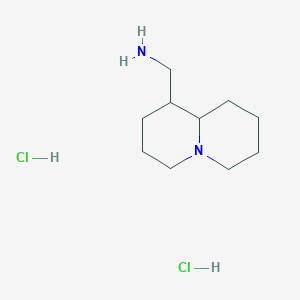
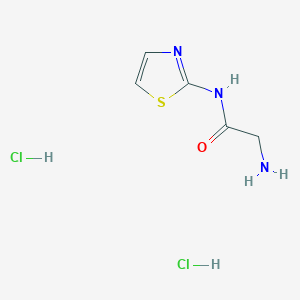
![5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carbohydrazide](/img/structure/B1531110.png)

amine hydrochloride](/img/structure/B1531113.png)
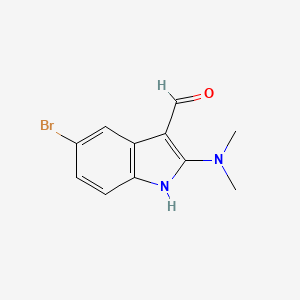

![Tert-butyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-7-carboxylate](/img/structure/B1531118.png)
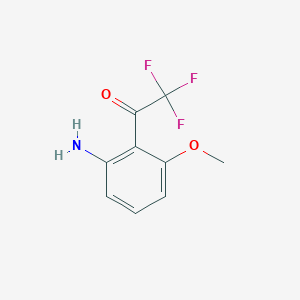
![(2S)-2-[[(Tert-butoxy)carbonyl]amino]-5-oxo-8-nonenoic acid ethyl ester](/img/structure/B1531121.png)
![1-[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B1531124.png)
![1-({1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-6-yl}sulfanyl)-N,N-dimethylformamide](/img/structure/B1531129.png)

